2-Mercapto-1-phenylethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

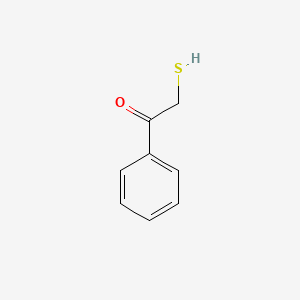

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenyl-2-sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYFBIOUBFTQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454168 | |

| Record name | 2-mercapto-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2462-02-4 | |

| Record name | 2-mercapto-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Framework of α Mercaptoketones in Chemical Research

α-Mercaptoketones, the class of compounds to which 2-Mercapto-1-phenylethanone belongs, are characterized by the presence of a thiol (-SH) group on the carbon atom alpha to a ketone (C=O) group. This unique structural arrangement of two highly reactive functional groups in close proximity imparts a distinct and versatile chemical character to these molecules.

The reactivity of α-mercaptoketones is governed by the interplay between the nucleophilic thiol and the electrophilic carbonyl carbon. The thiol group can readily undergo oxidation to form disulfides, act as a nucleophile in addition and substitution reactions, and participate in the formation of sulfur-containing heterocycles. nih.gov Simultaneously, the ketone functionality can be targeted by reducing agents to yield secondary alcohols or can engage in various condensation reactions. This dual reactivity allows α-mercaptoketones to serve as valuable intermediates in a wide array of chemical transformations.

The presence of both a hydrogen bond donor (thiol) and acceptor (ketone) within the same molecule also influences their physical properties and intermolecular interactions, which can be exploited in areas like organocatalysis.

Historical Context and Evolution of Research on Phenacyl Thiols

The study of sulfur-containing organic compounds has a rich history, and phenacyl thiols, a subset of α-mercaptoketones, have been part of this journey. Early research into these compounds was often driven by the broader exploration of thiols and their derivatives. Over time, the unique reactivity of the phenacyl group (a phenyl group attached to a carbonylmethyl group) in conjunction with a thiol function garnered specific interest.

A significant development in the application of the phenacyl group was its use as a protecting group for thiols, particularly in peptide synthesis. researchgate.netrsc.org Researchers demonstrated that the phenacyl group could effectively shield the reactive cysteine side chain during complex peptide condensation reactions and could be subsequently removed under specific conditions. researchgate.netrsc.orgd-nb.info This application highlighted the practical utility of the phenacyl thiol linkage in complex molecule synthesis.

More recent research has expanded to explore the selenium analogues, phenacylselenoesters, as a means to generate hydrogen selenide (B1212193) (H₂Se) under mild conditions, underscoring the ongoing evolution of research based on the phenacyl scaffold. rsc.org The comparative studies between phenacyl thiols and their seleno-counterparts provide deeper insights into the fundamental reactivity differences between sulfur and selenium compounds. rsc.org

Significance of 2 Mercapto 1 Phenylethanone in Contemporary Synthetic Strategies

2-Mercapto-1-phenylethanone is a cornerstone building block in modern organic synthesis, primarily due to its capacity to participate in the construction of diverse heterocyclic systems. Heterocyclic compounds are central to medicinal chemistry and materials science, and this phenacyl thiol provides a direct route to many important scaffolds.

Key Synthetic Applications:

Synthesis of Thiazoles and Thiazolo-fused Systems: The reaction of this compound with various nitrogen-containing reagents is a well-established method for synthesizing thiazole (B1198619) derivatives. farmaciajournal.comresearchgate.net For instance, condensation with amines or their precursors can lead to the formation of substituted thiazoles. Furthermore, it is a key intermediate in the synthesis of fused heterocyclic systems like thiazolo[3,2-b] nih.govresearchgate.nettriazoles and thiazolo[3,2-a]benzimidazoles, which are investigated for their biological activities. farmaciajournal.commdpi.com

Annulation Reactions: The compound is utilized in annulation reactions to create five- and six-membered rings. For example, it can undergo tin-catalyzed annulation with activated alkenes to produce dihydrothiophenes and thiolanes. nih.govacs.org It also participates in [3+3] annulation reactions with diazoenals to form 2H-thiopyrans, which are precursors to other important sulfur-containing heterocycles. nih.govacs.org

Multicomponent Reactions (MCRs): this compound is a valuable component in MCRs, which allow for the efficient construction of complex molecules in a single step. The modified Asinger reaction, for instance, can utilize an α-mercaptoketone to produce thiazolines. mdpi.com Its precursor, phenacyl bromide, is widely used in MCRs to generate a variety of heterocyclic structures. researchgate.netresearchgate.net

Precursor to Biologically Active Molecules: The phenacyl thiol moiety is incorporated into the synthesis of various compounds with potential therapeutic applications. Research has shown its use in creating thioether intermediates that are then cyclized into systems with anti-inflammatory or antimicrobial properties. farmaciajournal.comubbcluj.ro For example, it is used to alkylate triazole thiols to produce ketones which can be further modified, leading to compounds with potential antifungal or antibiotic activities. mdpi.com

Overview of Key Research Domains for 2 Mercapto 1 Phenylethanone

Established Synthetic Routes for this compound

Several well-documented methods exist for the synthesis of this compound, each with its own set of advantages and specific applications.

Synthesis via Thioacylation of Phenylethanone Derivatives

A primary and fundamental approach to synthesizing this compound involves the thioacylation of phenylethanone derivatives. This method introduces a sulfur nucleophile to a phenylethanone backbone. One common variation of this approach starts with 2-bromoacetophenone (B140003). The synthesis proceeds in two main steps: first, a reaction with a sulfur-containing nucleophile like potassium thioacetate (B1230152) (KSAc) in a solvent such as dimethylformamide (DMF) to form an intermediate, followed by hydrolysis to yield the final this compound product. rsc.org

Sodium Methoxide-Mediated Reaction of Acetylthioacetophenone

A widely utilized laboratory-scale synthesis involves the reaction of acetylthioacetophenone with sodium methoxide (B1231860) in methanol. This reaction is favored for its mild conditions, typically proceeding at room temperature (around 25°C) and reaching completion within approximately 30 minutes. In this process, sodium methoxide acts as a base, facilitating the cleavage of the acetylthio group to produce the desired this compound. The relative simplicity and straightforward nature of this procedure make it a common choice for research purposes.

Table 1: Key Parameters for Sodium Methoxide-Mediated Synthesis

| Parameter | Details |

| Starting Material | Acetylthioacetophenone |

| Reagent | Sodium Methoxide (NaOMe) |

| Solvent | Methanol |

| Temperature | 25°C (Room Temperature) |

| Reaction Time | 30 minutes |

This table summarizes the typical conditions for the laboratory synthesis of this compound using the sodium methoxide method.

Reaction of Phenylglyoxal (B86788) Hydrate (B1144303) with Hydrogen Sulfide (B99878)

An alternative synthetic route involves the reaction of phenylglyoxal hydrate with hydrogen sulfide. nih.govresearchgate.net This nucleophilic substitution reaction, often carried out in the presence of a basic catalyst like sodium ethoxide, leads to the formation of 2-hydroxy-2-mercapto-1-phenylethanone. nih.govresearchgate.net This intermediate can then be converted to this compound. This method highlights the utility of arylglyoxal hydrates as versatile starting materials in the synthesis of various heterocyclic and other organic compounds. nih.govresearchgate.net

Advanced Preparation Techniques and Yield Optimization Strategies

For larger-scale and industrial production, methods are optimized to maximize yield and efficiency. One such industrial method involves the reaction of hydrogen sulfide with ethylene (B1197577) oxide under controlled pressure and temperature. This process is advantageous for its high yield and scalability. Yield optimization in any synthetic method for this compound requires careful control of reaction parameters such as temperature, pressure, and the ratio of reactants to minimize the formation of by-products.

Considerations for Thiol Group Preservation during Synthesis

A critical aspect of synthesizing this compound is the preservation of the thiol (-SH) group. Thiols are susceptible to oxidation, which can lead to the formation of disulfide byproducts. openstax.org To prevent this, syntheses are often conducted under an inert atmosphere, such as argon or nitrogen. The choice of reagents and reaction conditions is also crucial to avoid unwanted side reactions involving the highly reactive thiol group. researchgate.net Careful purification, often involving techniques like extraction and chromatography, is necessary to isolate the pure compound.

Alternative and Emerging Synthetic Approaches

Research continues to explore new and more efficient methods for the synthesis of this compound and its derivatives. One-pot multicomponent reactions are gaining attention for their efficiency and atom economy. cjcatal.com For instance, a three-component reaction involving 2-amino-1-phenylethanone hydrochloride, an aromatic aldehyde, and mercaptoacetic acid has been developed for the synthesis of thiazolidinones, showcasing the versatility of related starting materials. cjcatal.com While not a direct synthesis of this compound, such approaches indicate the potential for developing novel, streamlined synthetic strategies. The development of green chemistry approaches, which focus on environmentally friendly solvents and catalysts, is also an active area of research in modern organic synthesis. colab.ws

Utilization of Mercaptoacetophenone Derivatives

Laboratory-scale synthesis of this compound frequently employs derivatives of acetophenone (B1666503) or mercaptoacetophenone. These methods offer high yields and are suitable for research purposes.

One common method involves the reaction of 2-bromoacetophenone with potassium thioacetate in a solvent like tetrahydrofuran (B95107) (THF). lboro.ac.uk The resulting intermediate is then treated with a base, such as sodium hydroxide (B78521) in methanol, to yield this compound. lboro.ac.uk This two-step process involves an initial nucleophilic substitution followed by hydrolysis of the thioacetate.

Another established laboratory procedure starts with acetylthioacetophenone, which is reacted with sodium methoxide in methanol. This reaction proceeds at room temperature (around 25°C) and is typically complete within 30 minutes. The sodium methoxide acts as a base, facilitating the cleavage of the acetylthio group to reveal the desired free thiol functionality.

Patent literature also describes methods for preparing related thioflavanone derivatives, which sheds light on the handling of mercaptoacetophenone compounds. These syntheses may involve condensation reactions and the use of strong bases like lithium diisopropylamide or methyllithium (B1224462) for deprotonation steps, often within organic solvents such as dichloromethane.

| Method | Starting Materials | Key Reagents/Conditions | Scale | Notes |

|---|---|---|---|---|

| From 2-Bromoacetophenone | 2-Bromoacetophenone, Potassium thioacetate | 1. THF, 40°C, 24h 2. 1M NaOH, Methanol, Room Temp, 14h | Laboratory | Two-step process involving substitution and hydrolysis. lboro.ac.uk |

| From Acetylthioacetophenone | Acetylthioacetophenone | Sodium methoxide, Methanol, 25°C, 30 min | Laboratory | Mild conditions and a straightforward procedure for cleaving the acetylthio group. |

Industrial Scale Production Methods, e.g., Hydrogen Sulfide and Ethylene Oxide Route

For industrial-scale production, a different synthetic strategy is often employed, utilizing hydrogen sulfide (H₂S) and ethylene oxide as primary feedstocks. This method is favored for its efficiency and ability to produce large quantities with consistent quality. The reaction involves the nucleophilic attack of hydrogen sulfide on the electrophilic ethylene oxide ring. wikipedia.org This process is typically conducted under controlled pressure and temperature to manage the exothermic reaction and maintain the liquid phase. google.comepo.org

While the direct reaction of H₂S and ethylene oxide primarily yields 2-mercaptoethanol, subsequent oxidation and functional group manipulations can be employed to introduce the ketone adjacent to the thiol, leading to the desired this compound structure. wikipedia.org The process often requires a significant excess of hydrogen sulfide to achieve high yields and may use catalysts such as ion-exchange resins or alumina (B75360) to improve reaction rates and selectivity. epo.orggoogle.com

Microwave-Accelerated Solvent-Free Synthesis of Thioketones (General Relevance)

Modern synthetic chemistry has increasingly adopted microwave-assisted techniques to accelerate reactions, improve yields, and promote green chemistry principles. The synthesis of thioketones from their corresponding ketones is a prime example of a transformation that benefits significantly from this technology. organic-chemistry.orgresearchgate.net

This method typically involves the use of a thionating agent, most commonly Lawesson's reagent, mixed directly with the ketone substrate without a solvent. organic-chemistry.org The mixture is then exposed to microwave irradiation for a very short period, often just a few minutes. researchgate.netnih.gov This process is a significant improvement over conventional heating methods, which require long reaction times, dry hydrocarbon solvents, and often result in lower yields and more side products. organic-chemistry.org The microwave-assisted, solvent-free protocol is noted for being expeditious, high-yielding, and environmentally friendly, making it a valuable and relevant tool for the synthesis of a wide variety of thioketones. organic-chemistry.org

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days researchgate.netnih.gov | Minutes researchgate.netnih.gov |

| Solvent | Required (e.g., Toluene) organic-chemistry.org | Often Solvent-Free organic-chemistry.org |

| Yield | Moderate organic-chemistry.org | High to Quantitative organic-chemistry.org |

| Workup | More Complex nih.gov | Simpler, Cleaner Reactions organic-chemistry.orgnih.gov |

Mechanistic Elucidation of Formation Pathways

The formation of this compound is governed by fundamental principles of organic reaction mechanisms, including nucleophilic attack, bond cleavage, and the influence of catalysts and reaction conditions.

Nucleophilic Attack and Cleavage Mechanisms

The synthesis of thiols like this compound fundamentally relies on nucleophilic substitution reactions. In many pathways, a sulfur-containing nucleophile attacks an electrophilic carbon center. For example, in the synthesis from 2-bromoacetophenone, the reaction proceeds via an SN2 mechanism where the hydrosulfide (B80085) anion (or a protected version like thioacetate) acts as the nucleophile, displacing the bromide leaving group. lboro.ac.ukjove.com

In pathways starting from protected thiols, such as acetylthioacetophenone, the key mechanistic step is the cleavage of the sulfur-protecting group bond. This is often achieved by nucleophilic attack of a base, like sodium methoxide, at the acetyl carbonyl carbon, which initiates a sequence of electron movements that results in the cleavage of the C-S bond and formation of the free thiolate anion. Similarly, the industrial route involves the nucleophilic ring-opening of the strained epoxide ring of ethylene oxide by hydrogen sulfide. uit.no

Mechanistic studies on related compounds, such as phenacylthiocyanates, show that the reductive cleavage of the C–S bond can occur through either a concerted or a stepwise mechanism involving a radical anion intermediate, depending on the electronic nature of substituents on the phenyl ring. semanticscholar.org

Role of Catalysis and Reaction Conditions in Mechanism Control

Catalysts and reaction conditions play a pivotal role in directing the reaction pathway and controlling the mechanism. In the synthesis from mercaptoacetophenone derivatives, the choice of base is critical. Strong, non-nucleophilic bases like lithium diisopropylamide can be used to deprotonate specific carbons for condensation reactions, while bases like sodium methoxide are used specifically for the cleavage of thioester protecting groups.

In the industrial H₂S and ethylene oxide route, catalysis is essential to overcome the slow, uncatalyzed reaction and to improve safety and reliability. epo.org Both acidic catalysts (like cation-exchange resins) and basic catalysts (like trialkylamines) can be used. epo.orggoogle.com These catalysts work by activating the ethylene oxide ring, making it more susceptible to nucleophilic attack by H₂S. wikipedia.org The reaction conditions, including elevated pressure and controlled temperature, are crucial for maintaining the reactants in the liquid phase and controlling the reaction rate. epo.org

For microwave-assisted thionation, Lawesson's reagent is not a catalyst but a reactant. The mechanism involves a concerted cycloaddition between the carbonyl group and the reactive monomeric form of Lawesson's reagent to form a four-membered thiaoxaphosphetane intermediate, which then undergoes cycloreversion to yield the thioketone. nih.gov

Influence of Inert Atmosphere on Thiol Functionality (e.g., Argon)

A critical aspect of the synthesis and handling of this compound is the protection of its thiol (-SH) functional group. Thiols are highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which can lead to the formation of a disulfide dimer as an impurity. jove.comresearchgate.net This oxidative dimerization is a common side reaction that reduces the yield and purity of the desired thiol product. researchgate.net

To prevent this, syntheses involving free thiols are almost always conducted under an inert atmosphere, such as argon or nitrogen. researchgate.net This practice excludes oxygen from the reaction vessel, thereby preserving the sensitive thiol functionality. researchgate.net Beyond the reaction itself, it is often necessary to use de-oxygenated solvents and to store the final purified compound under an inert atmosphere, frequently at low temperatures (-20°C), to ensure its long-term stability. researchgate.netbldpharm.com

Reactivity Profile of the Ketone Functional Group

The ketone group in this compound undergoes typical carbonyl chemistry, most notably reduction.

The ketone functionality can be selectively reduced to a secondary alcohol without affecting the thiol group using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this transformation, converting the ketone of this compound into the corresponding secondary alcohol, 2-mercapto-1-phenylethanol. masterorganicchemistry.com

This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon. masterorganicchemistry.comchemguide.co.uk This creates a tetrahedral intermediate, which is subsequently protonated during an aqueous or alcoholic workup to yield the final alcohol product. masterorganicchemistry.com The reduction of acetophenone derivatives with NaBH₄ is a well-established and high-yielding procedure, with reports indicating yields of approximately 85% for the formation of 2-mercapto-1-phenylethanol. dss.go.th

| Reagent | Product | Reported Yield |

| Sodium Borohydride (NaBH₄) | 2-mercapto-1-phenylethanol | ~85% |

Participation in Redox Processes

This compound possesses two functional groups, a ketone and a thiol, that can participate in redox reactions. The thiol group is susceptible to oxidation, while the ketone group can undergo reduction.

Oxidation: The thiol moiety of this compound can be oxidized to form disulfide bridges. This reaction is a common transformation for thiols and can be achieved using various oxidizing agents. For instance, oxidation with iodine (I₂) or hydrogen peroxide (H₂O₂) leads to the formation of bis(2-phenylethanone) disulfide. Notably, under typical thiol oxidation conditions, the ketone group generally remains unaffected.

Reduction: The ketone functional group in this compound can be selectively reduced to a secondary alcohol. A common reagent for this transformation is sodium borohydride (NaBH₄), which effectively converts the ketone to 2-mercapto-1-phenylethanol without affecting the thiol group. This selective reduction has been reported with a yield of approximately 85%.

A summary of common redox reactions for this compound is presented below:

| Reaction Type | Reagent(s) | Product | Functional Group Transformed |

| Oxidation | I₂ or H₂O₂ | bis(2-phenylethanone) disulfide | Thiol |

| Reduction | NaBH₄ | 2-mercapto-1-phenylethanol | Ketone |

Chemoselective Transformations and Functional Group Interconversions

The presence of two distinct reactive sites, the thiol and ketone groups, allows for a range of chemoselective reactions and functional group interconversions. louisville.edu Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. louisville.edu

Reactions at the Thiol Group: The nucleophilic nature of the thiol group enables its participation in various substitution reactions. Under basic conditions, such as in the presence of potassium carbonate in ethanol, this compound reacts with alkyl halides (e.g., methyl iodide) to yield the corresponding thioethers. This S-alkylation is a common strategy for modifying the thiol group.

Reactions at the Ketone Group: As previously mentioned in the redox section, the ketone can be selectively reduced. Additionally, the ketone can potentially undergo other transformations characteristic of carbonyl compounds, although the presence of the acidic thiol proton can influence its reactivity.

Functional Group Interconversion: Functional group interconversion involves the transformation of one functional group into another. ic.ac.ukscribd.comvanderbilt.edu For this compound, this could involve:

Oxidation of the thiol to a sulfonic acid: While disulfide formation is common, stronger oxidizing agents can lead to sulfonic acids. smolecule.com

Conversion of the ketone to other functionalities: The ketone can serve as a precursor for various other groups through reactions like Wittig olefination or reductive amination, although specific examples for this compound are not extensively documented in the provided search results.

The ability to selectively target either the thiol or the ketone group is crucial for the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Cascade and Multicomponent Reactions Involving this compound

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. numberanalytics.com Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more reactants combine in a one-pot synthesis. beilstein-journals.orgnih.govresearchgate.net These approaches offer significant advantages in terms of efficiency and atom economy.

This compound is a valuable substrate for such reactions due to its bifunctional nature. It can act as a Michael donor through its thiol group and participate in subsequent reactions via its ketone functionality. ehu.es

An example of a cascade reaction involving this compound is the organocatalytic sulfa-Michael/aldol (B89426) reaction. ehu.es In this process, the thiol group first undergoes a Michael addition to an α,β-unsaturated carbonyl compound. The resulting enolate intermediate, stabilized by the adjacent ketone, can then participate in an intramolecular aldol reaction, leading to the formation of highly functionalized, stereochemically rich cyclic structures like tetrahydrothiophenes. For instance, cinchonidine-derived catalysts have been used to facilitate asymmetric cascade reactions with 2,4-dienones, yielding chiral tetrahydrothiophenes.

Under visible-light irradiation with a Ru(bpy)₃²⁺ catalyst, this compound can also participate in a desulfurization-driven radical addition with α-halogenated alkenes to form 1,4-dicarbonyl compounds.

While the provided search results highlight the potential of this compound in cascade reactions, specific examples of its use in multicomponent reactions are less detailed. However, the general reactivity of its functional groups suggests its suitability for MCRs designed to construct complex heterocyclic systems.

Reactions with Carbenes and Thiocarbonyl Ylides (General Thioketone Chemistry)

This compound exists in tautomeric equilibrium with its enethiol and thioketone forms. The thioketone tautomer can participate in reactions characteristic of thiocarbonyl compounds, including reactions with carbenes and thiocarbonyl ylides.

Reactions with Carbenes: The reaction of thioketones with carbenes is a known method for the synthesis of thiiranes (episulfides). uzh.chresearchgate.net The reaction proceeds through the formation of a transient thiocarbonyl ylide intermediate, which then undergoes a 1,3-electrocyclization to yield the thiirane (B1199164) ring. uzh.chresearchgate.net Depending on the substituents, the thiirane can sometimes extrude sulfur to form an alkene. uzh.chresearchgate.net The reaction of α-oxo diazo compounds with thioketones, often catalyzed, can lead to the formation of thiiranes or 1,3-oxathioles through competitive 1,3- versus 1,5-dipolar electrocyclization of the intermediate thiocarbonyl ylide. uzh.ch

Reactions with Thiocarbonyl Ylides: Thioketones are recognized as highly reactive dipolarophiles ("superdipolarophiles") in [3+2] cycloaddition reactions with 1,3-dipoles like thiocarbonyl ylides. uzh.chrsc.org Thiocarbonyl ylides can be generated in situ, for example, from the thermal decomposition of 1,3,4-thiadiazolines. uzh.chresearchgate.net The reaction of a thioketone with a thiocarbonyl ylide typically leads to the formation of a 1,3-dithiolane. researchgate.net These cycloaddition reactions are valuable for the construction of sulfur-containing heterocyclic rings. acs.orgdiva-portal.orguzh.ch The chemoselectivity of these cycloadditions can be influenced by the nature of the thiocarbonyl ylide and the dipolarophile. uzh.ch

A summary of these general reactions is provided below:

| Reactant | Intermediate | Product(s) | Reaction Type |

| Carbene | Thiocarbonyl ylide | Thiirane, Alkene, 1,3-Oxathiole | Cycloaddition/Electrocyclization |

| Thiocarbonyl ylide | - | 1,3-Dithiolane | [3+2] Cycloaddition |

Synthesis of Complex Organic Frameworks

The unique reactivity of this compound makes it a valuable component in the synthesis of complex organic frameworks. While not typically used in the direct synthesis of crystalline Covalent Organic Frameworks (COFs), its role as a versatile building block is fundamental to the assembly of intricate molecular architectures. wgtn.ac.nzbeilstein-journals.org The presence of both a nucleophilic thiol group and an electrophilic ketone group within the same molecule allows for sequential or one-pot reactions to build up molecular complexity.

The thiol group can readily undergo S-alkylation, while the ketone can participate in condensation reactions, making it a powerful C2-synthon. beilstein-journals.org This dual reactivity is harnessed to form carbon-carbon and carbon-sulfur bonds, which are crucial for the construction of larger, non-polymeric but highly functionalized organic structures. beilstein-journals.orgresearchgate.net For instance, its ability to act as a sulfur donor in condensation reactions facilitates the creation of frameworks that are essential scaffolds in medicinal chemistry and materials science. researchgate.net The strategic manipulation of its functional groups allows chemists to introduce diverse functionalities and build sophisticated molecular topologies. researchgate.net

Precursor for Heterocyclic Compounds

The most significant application of this compound is as a precursor for the synthesis of a wide variety of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, and those containing sulfur are known for a broad spectrum of biological activities. researchgate.net The compound's structure is ideally suited for cyclization reactions, leading to the formation of stable ring systems.

This compound is a relevant starting material for the synthesis of thiazole (B1198619) and thiazolidinone derivatives, which are five-membered rings containing both sulfur and nitrogen.

Thiazoles: The Hantzsch thiazole synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. sysrevpharm.org The direct precursor to this compound is often 2-bromoacetophenone, an α-haloketone that is a common reactant in this synthesis. lboro.ac.uk By reacting 2-bromoacetophenone with a thioamide, various substituted thiazoles can be formed. Furthermore, this compound itself can be used to synthesize 2-mercaptothiazole (B1225461) derivatives through condensation with ammonium (B1175870) dithiocarbamate. sysrevpharm.org

Thiazolidinones: Thiazolidinone rings are typically synthesized through a multi-component reaction involving an amine, an aldehyde, and a mercapto-acid like thioglycolic acid. researchgate.netresearchgate.net While this compound does not directly fit this scheme, its derivatives do. For example, conversion of the ketone moiety to an amine yields 2-amino-1-phenylethanone, which can then participate in a highly efficient three-component reaction with an aldehyde and mercaptoacetic acid to produce thiazolidinones. researchgate.net This highlights the role of the this compound scaffold as a precursor to the necessary building blocks for these heterocycles.

| Heterocycle | General Method | Role of this compound Scaffold | Key Reactants |

|---|---|---|---|

| Thiazole | Hantzsch Synthesis | Precursor (e.g., 2-bromoacetophenone) is a key reactant. sysrevpharm.orglboro.ac.uk | α-Haloketone, Thioamide |

| 2-Mercaptothiazole | Condensation | Direct reactant. sysrevpharm.org | This compound, Ammonium dithiocarbamate |

| Thiazolidinone | Three-component condensation | Derivative (2-amino-1-phenylethanone) is a key reactant. researchgate.net | Amine, Aldehyde, Mercaptoacetic acid |

This compound serves as an effective building block for the synthesis of thiophenes, a class of sulfur-containing aromatic heterocycles. researchgate.net A series of functionalized tetrahydrothiophenes has been prepared through acid-induced organocatalytic reactions involving α,β-unsaturated aldehydes and this compound. researchgate.net This procedure leads to good yields of the thiophene (B33073) products.

In another example, treatment of pentafluorobenzaldehyde (B1199891) with this compound leads to the formation of a fused thiophene ring. lboro.ac.uk This reaction involves the addition of the thiol to the benzaldehyde (B42025), followed by a condensation reaction between the active methylene (B1212753) group of the mercaptoethanone and the aldehyde function to form the thiophene ring of a 2,6-disubstituted-4,5,7-trifluorobenzothiophene. lboro.ac.uk

Thioketones are a class of organosulfur compounds that are recognized as valuable building blocks for preparing various sulfur-containing heterocycles. nih.govresearchgate.net Their C=S double bond makes them prone to participate as dipolarophiles and dienophiles in cycloaddition reactions, such as [3+2]-cycloadditions and hetero-Diels-Alder reactions, leading to a diverse range of S-heterocycles. nih.govresearchgate.net

While this compound is structurally a ketone (C=O) rather than a thioketone (C=S), its mercapto group (-SH) provides the essential sulfur atom for building these heterocyclic systems. It can be considered a precursor to thioketone-like reactivity in the sense that it is a primary sulfur donor for the construction of sulfur-rich heterocycles like 1,2,4-trithiolanes and 1,2,4,5-tetrathianes under specific catalytic conditions. mdpi.com

The scaffold of this compound is relevant to the synthesis of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives.

1,2,4-Triazoles: The synthesis of 5-mercapto-1,2,4-triazoles often proceeds through the cyclization of acylthiosemicarbazides. farmaciajournal.com These intermediates can be formed from the reaction of acid hydrazides with isothiocyanates. scispace.com The carbonyl group of this compound or its derivatives can react with reagents like thiocarbohydrazide (B147625) to initiate the formation of the triazole ring. researchgate.net For instance, 3-aryl-5-mercapto-1,2,4-triazoles can be synthesized and then further reacted with α-halogenoketones (like phenacyl bromide) to form fused thiazolo[3,2-b] researchgate.netsmolecule.comtriazole systems. farmaciajournal.com

1,3,4-Thiadiazoles: 1,3,4-Thiadiazole rings are often synthesized from 1,2,4-triazole precursors. researchgate.net For example, 4-amino-5-mercapto-1,2,4-triazoles can be reacted with reagents like carbon disulfide or aromatic acids to yield fused 1,2,4-triazolo[3,4-b] nih.govsmolecule.comthiadiazoles. researchgate.netresearchgate.net Additionally, 2,5-disubstituted-1,3,4-thiadiazoles can be synthesized by reacting 2,5-dimercapto-1,3,4-thiadiazole (B142945) with alkylating agents, a reaction for which phenacyl halides (derived from the phenylethanone structure) are suitable. mdpi.comubbcluj.ro

| Heterocycle | General Precursor | Synthetic Route | Relevance of this compound |

|---|---|---|---|

| 1,2,4-Triazole | Acylthiosemicarbazide | Cyclization in alkaline media. farmaciajournal.com | The phenylethanone scaffold can form the necessary acyl intermediate. |

| Thiazolo[3,2-b] researchgate.netsmolecule.comtriazole | 5-Mercapto-1,2,4-triazole | Condensation with α-halogenoketones. farmaciajournal.com | The phenylethanone structure is present in the phenacyl halide reactant. |

| 1,3,4-Thiadiazole | 5-Mercapto-1,2,4-triazole | Reaction with carbon disulfide or other cyclizing agents. researchgate.netresearchgate.net | Serves as a precursor to the triazole intermediate. |

Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms. A common route to synthesizing 2-mercaptopyrimidines involves the reaction of chalcones (α,β-unsaturated ketones) with thiourea (B124793) in an alcoholic medium. researchgate.netresearchgate.net

Although this compound is not a chalcone (B49325), its structural components are relevant to pyrimidine (B1678525) synthesis. The active methylene group adjacent to the carbonyl function can participate in condensation reactions with aldehydes to form chalcone-like intermediates in situ. Subsequently, these can react with thiourea or guanidine (B92328) to form the pyrimidine ring. ijarsct.co.in This highlights the versatility of the this compound backbone in constructing the necessary precursors for pyrimidine synthesis. smolecule.com

Benzothiazole (B30560) Derivatives (General Relevance)

This compound serves as a key precursor in the synthesis of various heterocyclic compounds, including benzothiazoles. Benzothiazoles are bicyclic heterocycles that attract significant research interest due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.gov The functionalization of the benzothiazole moiety is a common strategy in medicinal chemistry to develop new therapeutic agents. nih.govresearchgate.net

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenols with various reagents. In a relevant synthetic approach, 2-mercaptobenzothiazole (B37678) can be reacted with acid chlorides to form derivatives. researchgate.net Similarly, this compound can be utilized in reactions to construct complex heterocyclic systems. For example, a common route to prepare substituted benzothiazoles involves the condensation of substituted benzoic acid with 2-amino thiophenol. researchgate.net The reactivity of the thiol group in this compound allows it to participate in C-S bond formation reactions, which are fundamental to building the thiazole portion of the benzothiazole ring. researchgate.net A new route for synthesizing 2-(benzothiazol-2-ylthio)-1-phenylethanone has been developed using phenacyl bromide through a carbon-sulfur bond cleavage reaction in a basic medium, highlighting the utility of related phenylethanone structures in accessing benzothiazole scaffolds. researchgate.net

Dithianes as C2-Building Blocks (General Relevance)

1,4-Dithianes are recognized as effective C2-building blocks in organic synthesis, offering a versatile platform for constructing complex molecules. beilstein-journals.org While 1,3-dithianes are well-known as acyl anion equivalents (a C1-synthon), 1,4-dithianes provide a source for two-carbon units that can be integrated into larger molecular frameworks. beilstein-journals.org This versatility stems from the ability to chemoselectively cleave the carbon-sulfur bonds to reveal the incorporated two-carbon fragment in a desired functional form. beilstein-journals.org

The synthesis of 1,4-dithianes can be achieved through methods like the condensation of ethane-1,2-dithiol with appropriate reagents. beilstein-journals.org The relevance to this compound lies in its structure, which contains both a nucleophilic thiol group and an electrophilic ketone. This bifunctionality is analogous to precursors used in dithiane synthesis. For instance, mercaptoacetaldehyde, which exists as its dimer 1,4-dithiane-2,5-diol, is a key source for C2 units. beilstein-journals.orgrsc.org this compound can be envisioned to participate in similar reaction pathways. The thiol group can react to form a thioether, while the ketone can be manipulated or involved in cyclization reactions, effectively delivering a two-carbon fragment derived from its ethanone (B97240) backbone into a new molecular structure. The reaction of 1,3-dithiolanes with n-butyllithium results in a fragmentation that produces a thiocarbonyl compound, showcasing a method for generating reactive sulfur-containing intermediates that can be used in synthesis. utk.edu

General Considerations for Heterocycle Formation from Vanillin (B372448) (Analogous Building Blocks)

Vanillin is a valuable bio-sourced building block for synthesizing a wide variety of heterocyclic compounds due to the reactivity of its functional groups: a hydroxyl, an aldehyde, and a methoxy (B1213986) group. nih.govresearchgate.net These groups allow for transformations such as condensation, alkylation, and cyclization to form rings like pyrimidines, thiazoles, and quinoxalines. nih.govresearchgate.net For example, vanillin can react with thiourea and 2-chloroacetic acid to yield a thiazolidinone derivative. nih.govfrontiersin.org It can also be converted into a chalcone intermediate, which is then cyclized with reagents like guanidine to form pyrimidines. nih.govfrontiersin.org

The synthetic strategies applied to vanillin offer a conceptual parallel for the use of this compound as a building block for heterocycles. Both molecules possess functional groups that facilitate cyclization reactions.

| Building Block | Key Functional Groups | Example Heterocycle Synthesis |

| Vanillin | Aldehyde, Hydroxyl, Methoxy | Reacts with thiourea and α-haloacids to form thiazolidinones. nih.govfrontiersin.org |

| This compound | Ketone, Thiol | The thiol can act as a nucleophile and the ketone as an electrophile in cyclocondensation reactions. |

Just as the aldehyde group of vanillin is crucial for forming Schiff bases and subsequent cyclizations, the ketone group of this compound can undergo similar condensations with hydrazines or other dinucleophiles. rjptonline.org Furthermore, the thiol group provides a potent nucleophilic site, analogous to vanillin's hydroxyl group, enabling reactions like S-alkylation which is often a key step in building up the backbone of a target heterocycle. nih.govfrontiersin.org The synthesis of tetrahydrothiophenes through a thia-Michael/aldol domino reaction of this compound with α,β-unsaturated aldehydes demonstrates its utility in forming sulfur-containing heterocycles. researchgate.net

Contribution to Drug Development and Medicinal Chemistry Scaffolds

Antitumor Agent Synthesis

This compound is a valuable precursor in the synthesis of compounds with potential antitumor activity. Its derivatives have been investigated for their ability to selectively target cancer cells, with some showing promising results in preclinical studies. The synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, known for its antitumor properties, has utilized 2-bromo-1-phenylethanone (a closely related α-haloketone) in reactions to create complex thiophene derivatives. nih.gov This demonstrates the utility of the phenylethanone scaffold in building molecules designed for anticancer applications.

Research has focused on creating new pyrazole, 1,3,4-oxadiazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives, many of which are evaluated for their anticancer activity against various human cancer cell lines. ptfarm.pl For instance, new derivatives of substituted 1,2,3-thia- or selenadiazoles were synthesized and evaluated for their antitumor activity against multiple tumor cell lines, including SW480 (colon cancer) and MCF-7 (breast cancer), with several compounds showing inhibitory effects. dovepress.com Additionally, compounds featuring a 2-cyclopentyloxyanisole scaffold, which can be synthesized from related benzaldehyde precursors, have been reported as potent antitumor agents. nih.gov The structural framework provided by this compound is integral to developing these complex medicinal chemistry scaffolds.

Antiviral Compound Precursors

The structural core of this compound serves as a foundational element for synthesizing precursors to antiviral compounds. It is used to create molecules that can act as inhibitors of viral enzymes, a key strategy in the development of antiviral therapies. Research into triazole derivatives synthesized from this precursor has shown significant inhibition of viral replication in vitro, highlighting their potential as therapeutic agents.

Heterocyclic systems like 1,2,4-triazoles and 1,3,4-thiadiazoles are known to exhibit a broad spectrum of biological activities, including antiviral effects. nih.govnih.gov For example, Taribavirin is a clinically used antiviral drug based on a triazole ring. nih.gov The synthesis of various heterocyclic compounds, including those containing sulfur and nitrogen, is a major focus of research aiming to discover new antiviral agents. nih.govresearchgate.net Pyrimidine derivatives also show significant antiviral and anti-HIV therapeutic activities. researchgate.net The ability of this compound to participate in cyclization reactions to form such heterocycles makes it a relevant starting material in the search for new antiviral drugs.

Antimicrobial Agent Synthesis

This compound is actively used in the synthesis of novel antimicrobial agents. Its derivatives are often designed to possess enhanced efficacy against resistant strains of bacteria. Studies have shown that thioether derivatives synthesized from this compound exhibit significant antibacterial activity, which can be modulated by introducing different substituents, such as halogenated aryl groups.

The synthesis of 5-amino-2-mercapto-1,3,4-thiadiazole derivatives provides a clear example of this application. In one study, 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-phenylethanone was synthesized by reacting 5-amino-2-mercapto-1,3,4-thiadiazole with 2-bromoacetophenone (a derivative of 1-phenylethanone). ubbcluj.ro The resulting compounds were then evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria. ubbcluj.ro Similarly, other research has focused on creating new heterocyclic compounds with a sulfamoyl moiety, known for its antimicrobial properties, using reactions involving 2-bromo-1-phenylethanone to build thiophene-based structures that were subsequently tested for antimicrobial activity. nih.gov These examples underscore the role of the 1-phenylethanone skeleton as a fundamental component in the development of new antimicrobial drugs.

Role in Mercapto-NSAID Design for H₂S Generation

The development of hybrid drugs that combine the therapeutic actions of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with the cytoprotective effects of hydrogen sulfide (H₂S) represents a significant strategy in medicinal chemistry. psu.edunih.gov This approach aims to mitigate the well-documented gastrointestinal side effects associated with long-term NSAID use. nih.gov A novel class of H₂S-releasing NSAIDs, known as Mercapto-NSAIDs, leverages the chemical properties of α-mercaptoketone structures, with this compound (also known as phenacylthiol) serving as a model substrate, to facilitate endogenous H₂S production. rsc.org

This strategy involves the strategic placement of a sulfhydryl (-SH) group adjacent to a carbonyl (C=O) group within the NSAID structure. rsc.orgrsc.org This specific modification allows the resulting molecule to act as a substrate for 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), a key enzyme in the endogenous H₂S biosynthesis pathway. rsc.orgnih.gov The enzyme catalyzes the cleavage of the carbon-sulfur bond next to the carbonyl group. rsc.orgrsc.org This reaction generates two products: the parent NSAID in its enolate form and a 3-MST persulfide intermediate. rsc.orgnih.gov Under cellular reducing conditions, this persulfide is subsequently cleaved to release H₂S. rsc.orgrsc.org

Detailed Research Findings

Research into this area has provided a strong proof-of-concept through the design and synthesis of mercapto-derivatives of the NSAID nabumetone. rsc.org Since free thiols can be prone to oxidation and difficult to store, researchers designed derivatives where the sulfhydryl group was protected as a thioacetate. rsc.orgresearchgate.net These thioacetates are designed to be hydrolyzed by cellular esterases to unmask the active thiol, which can then be processed by 3-MST. rsc.org

Molecular docking studies were conducted to predict how these mercapto-nabumetone derivatives would interact with the human 3-MST enzyme. rsc.org The studies guided the synthesis of specific derivatives expected to be efficient substrates. rsc.orgresearchgate.net Subsequent in vitro experiments confirmed these predictions, demonstrating that in the presence of 3-MST, the mercapto-nabumetone derivatives successfully generated both H₂S and the parent drug, nabumetone, in nearly quantitative yields. rsc.orgnih.govresearchgate.net

A significant finding was that this enzymatic process also leads to the formation of glutathione (B108866) persulfide (GS-SH). rsc.orgnih.gov Glutathione persulfide is a crucial mediator of the cellular antioxidant response, suggesting that these Mercapto-NSAIDs could offer additional protective benefits beyond H₂S release. rsc.orgresearchgate.net

Furthermore, studies using Mouse Embryonic Fibroblast (MEF) cells confirmed that the mercapto-nabumetone derivatives could permeate cell membranes and elevate intracellular H₂S levels. rsc.org This demonstrates the viability of this strategy for delivering H₂S within a cellular environment where its therapeutic effects are needed. rsc.org The propensity for these compounds to generate H₂S was found to be dependent on the nature of the enol intermediate produced during the conversion back to the parent NSAID, offering new insights into the catalytic mechanism of 3-MST. rsc.orgrsc.orgnih.gov

This "atom economical" approach, which requires only a minimal modification to the parent drug, presents a promising new avenue for enhancing the properties of NSAIDs by enabling them to participate directly in endogenous H₂S biosynthesis. rsc.orgnih.gov

Table 1: Research Findings on Mercapto-Nabumetone Derivatives

| Aspect Studied | Key Finding | Significance |

|---|---|---|

| Chemical Design | Thiol group protected as a thioacetate. rsc.orgresearchgate.net | Improves stability and storage; allows for controlled release of the active thiol via cellular esterases. rsc.org |

| Enzymatic Reaction | Derivatives act as substrates for 3-MST, generating H₂S and the parent NSAID (nabumetone) in near-quantitative yield. rsc.orgnih.gov | Confirms the core mechanism of action and the successful regeneration of the active anti-inflammatory drug. rsc.org |

| Byproduct Formation | Generates glutathione persulfide (GS-SH), a key antioxidant mediator. rsc.orgnih.gov | Suggests an additional layer of cytoprotective and antioxidant effects. rsc.org |

| Cellular Activity | Derivatives permeate cell membranes and increase intracellular H₂S concentrations in MEF cells. rsc.org | Demonstrates the ability of the compounds to function within a biological system to deliver H₂S. rsc.org |

| Mechanistic Insight | H₂S generation efficiency depends on the keto-enol equilibrium of the resulting NSAID. rsc.orgnih.gov | Provides deeper understanding of 3-MST catalysis, which can inform the design of future Mercapto-NSAIDs. rsc.org |

Advanced Characterization Techniques and Spectroscopic Analysis

Molecular Structure Elucidation

Confirming the molecular structure of 2-Mercapto-1-phenylethanone requires piecing together evidence from various spectroscopic analyses, each providing unique insights into the molecular framework.

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl group typically appear in the downfield region of 7.4-8.0 ppm. rsc.orgscribd.com The protons ortho to the carbonyl group are the most deshielded and appear furthest downfield. The methylene (B1212753) protons (-CH₂-) adjacent to the electron-withdrawing carbonyl group would likely produce a doublet at approximately 3.8-4.5 ppm. The thiol proton (-SH) signal is a triplet and its chemical shift can vary, but it is often found between 1.0-2.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) is highly deshielded and is expected to have a chemical shift in the range of 195-200 ppm. libretexts.orglibretexts.org The carbons of the aromatic ring will produce signals between 125-140 ppm. libretexts.orgoregonstate.edu The methylene carbon (-CH₂-) attached to the carbonyl and sulfur atoms would likely appear in the 35-45 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data. Click on headers to sort.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carbonyl (C=O) | - | 195 - 200 | Quaternary carbon, typically a weak signal. |

| Aromatic (ortho-H) | 7.9 - 8.1 | ~128 | Deshielded by adjacent carbonyl group. |

| Aromatic (meta/para-H) | 7.4 - 7.7 | 128 - 134 | Complex multiplet pattern. |

| Methylene (-CH₂-) | 3.8 - 4.5 (d) | 35 - 45 | Adjacent to carbonyl and thiol groups. |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, the key functional groups are the ketone (C=O) and the thiol (-SH).

The spectrum would be characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch, which is expected in the region of 1680-1700 cm⁻¹. uc.edu The presence of the thiol group would be confirmed by a weak, sharp absorption band around 2550-2600 cm⁻¹ corresponding to the S-H stretch. orgchemboulder.com Other significant peaks would include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the methylene group (below 3000 cm⁻¹), as well as C=C stretching absorptions from the aromatic ring in the 1450-1600 cm⁻¹ region. vscht.czuc.edu

Table 2: Characteristic FTIR Absorption Bands for this compound This interactive table outlines the expected vibrational frequencies. Click on headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 | Medium |

| Thiol S-H | Stretch | 2550 - 2600 | Weak, Sharp |

| Ketone C=O | Stretch | 1680 - 1700 | Strong, Sharp |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. libretexts.org The molecular formula for this compound is C₈H₈OS, giving it a monoisotopic mass of approximately 152.03 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 152. A primary fragmentation pathway for aromatic ketones is alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon. miamioh.edu This would lead to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z = 105, which is often the base peak. miamioh.edu Subsequent loss of a carbon monoxide (CO) molecule from the benzoyl cation would yield the phenyl cation ([C₆H₅]⁺) at m/z = 77. chemguide.co.uk

Purity Assessment Methodologies

Ensuring the purity of a chemical compound is critical for its use in research and synthesis. Chromatographic methods are the standard for purity assessment.

HPLC is a premier technique for separating, identifying, and quantifying each component in a mixture, making it ideal for assessing the purity of this compound. researchgate.net A common approach for a compound of this nature would be reversed-phase HPLC.

A typical method would employ a C18 stationary phase column. The mobile phase would likely consist of a gradient or isocratic mixture of acetonitrile and water, possibly with a small amount of an acid like phosphoric or formic acid to ensure sharp peak shapes. researchgate.netsielc.com Detection is typically achieved using a UV-Vis detector, as the phenyl ketone chromophore in this compound absorbs UV light strongly. By analyzing the chromatogram, the area of the main peak corresponding to the compound can be compared to the areas of any impurity peaks, allowing for a precise quantification of purity, often expressed as a percentage. epa.gov

Chromatographic Techniques for Purification and Purity Cross-Validationcdnsciencepub.com

The purification and subsequent confirmation of purity are critical steps in the characterization of this compound. Chromatographic techniques are indispensable for achieving high purity and for its verification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound, particularly utilizing the reversed-phase mode. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For a moderately polar compound like this compound, a C18 column is often effective. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a gradient elution to ensure optimal separation of the target compound from any impurities or starting materials. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the phenylethanone structure.

Gas Chromatography (GC) is another vital tool, especially for assessing the purity of the synthesized compound. Given the volatility of this compound, GC can provide high-resolution separation of the analyte from any volatile impurities. A nonpolar or weakly polar capillary column, such as one with a polydimethylsiloxane-based stationary phase (e.g., HP-5), is generally suitable. The sample is vaporized in a heated injector and carried through the column by an inert gas, typically helium or nitrogen. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. The retention time of the compound is a characteristic feature under specific chromatographic conditions and can be used for identification, while the peak area provides a quantitative measure of its purity. For instance, in the analysis of related dichloroacetophenone isomers, a capillary column under a specific temperature program was able to achieve baseline separation, a principle that is directly applicable to the purity analysis of this compound google.com.

Purity cross-validation is achieved by employing at least two different analytical techniques. For instance, a sample purified by HPLC can have its purity confirmed by GC-MS, which provides both retention time data and mass spectral information, offering an orthogonal method of verification.

Interactive Data Table: Typical Chromatographic Conditions for Analysis of this compound

| Parameter | HPLC | Gas Chromatography (GC) |

| Column | C18 (Reversed-Phase) | HP-5 (Weakly Polar Capillary) google.com |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium or Nitrogen google.com |

| Detector | UV-Vis Diode Array (DAD) | Flame Ionization Detector (FID) kelid1.ir |

| Typical Application | Purification, Purity Check | Purity Analysis, Impurity Profiling antpedia.com |

| Sample State | Solution | Vaporized |

Advanced Spectroscopic and Analytical Methods in Research

UV-Vis Spectroscopy for Electronic Properties and Coordination Studieskelid1.irnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic properties of this compound. The molecule possesses a phenyl ring conjugated with a carbonyl group, which constitutes a chromophore that absorbs UV radiation. The absorption of UV light promotes electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band, typically observed for acetophenone (B1666503) and its derivatives, corresponds to the π → π* transition of the conjugated system, usually appearing at shorter wavelengths (around 240-280 nm) researchgate.net. A weaker absorption band at a longer wavelength (around 300-330 nm) can be attributed to the n → π* transition of the carbonyl group masterorganicchemistry.com. The position and intensity of these bands can be influenced by the solvent polarity and the presence of the thiol group.

In the context of coordination chemistry, UV-Vis spectroscopy is invaluable for studying the formation of metal complexes with this compound. The thiol group (-SH) can be deprotonated to form a thiolate, which is an excellent ligand for a variety of metal ions. Upon coordination to a metal center, the electronic environment of the organic ligand is altered, leading to shifts in the absorption maxima (λmax). These shifts can be either bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) and provide evidence of complex formation. Furthermore, new absorption bands may appear in the visible region due to d-d electronic transitions within the metal ion or charge-transfer transitions between the metal and the ligand. By monitoring the changes in the UV-Vis spectrum upon titration with a metal salt, the stoichiometry and stability of the resulting complexes can be determined.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |

| π → π | ~245 - 280 researchgate.net | High | Associated with the conjugated phenyl and carbonyl groups. |

| n → π | ~310 - 330 masterorganicchemistry.com | Low | Characteristic of the carbonyl group; often sensitive to solvent. |

Elemental Analysis (C, H, S, O)cdnsciencepub.comshimadzu.comnih.gov

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, sulfur, and oxygen in a sample of this compound. This analysis is crucial for verifying the empirical formula of the newly synthesized compound and confirming its elemental composition. The experimentally determined percentages of each element are compared with the theoretical values calculated from the molecular formula, C8H8OS.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Weight: 152.21 g/mol

Carbon (C): (8 * 12.01 / 152.21) * 100% = 63.13%

Hydrogen (H): (8 * 1.01 / 152.21) * 100% = 5.30%

Oxygen (O): (1 * 16.00 / 152.21) * 100% = 10.51%

Sulfur (S): (1 * 32.07 / 152.21) * 100% = 21.07%

Experimental determination is typically performed using a combustion analysis method. A small, accurately weighed sample of the compound is combusted in a furnace in a stream of oxygen. The resulting combustion gases (CO2, H2O, and SO2) are passed through a series of detectors that quantify each component. The percentage of oxygen is often determined by difference. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the purity and correct identification of the compound.

Interactive Data Table: Elemental Composition of this compound (C8H8OS)

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 63.13 | 63.05 - 63.21 |

| Hydrogen (H) | 5.30 | 5.25 - 5.35 |

| Sulfur (S) | 21.07 | 20.98 - 21.15 |

| Oxygen (O) | 10.51 | (Determined by difference) |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stabilitycdnsciencepub.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to investigate the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal its decomposition temperature. As the sample is heated, it will remain stable up to a certain temperature, after which a loss of mass will be observed due to decomposition. The onset temperature of decomposition provides a measure of the thermal stability of the compound. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study oxidative decomposition researchgate.net. The resulting TGA curve plots percentage weight loss versus temperature, and the derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates mdpi.com.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would show endothermic or exothermic peaks corresponding to thermal events. For a solid sample, an endothermic peak would be observed at its melting point. Other phase transitions, such as crystallization (exothermic) or glass transitions, could also be detected. In conjunction with TGA, DSC can help to distinguish between physical processes (like melting or boiling) and chemical reactions (like decomposition). For instance, if a mass loss in the TGA curve coincides with an exothermic peak in the DSC curve, it strongly suggests a decomposition process. For elemental sulfur, a component of the molecule, DSC can reveal allotropic transformations and melting chalcogen.rodtu.dk.

Interactive Data Table: Expected Thermal Analysis Data for this compound

| Analysis Type | Parameter | Expected Observation |

| TGA | Onset of Decomposition | A sharp decrease in mass indicating the start of thermal degradation. |

| Residue at High Temp. | Low residue percentage, indicating complete decomposition. | |

| DSC | Melting Point | An endothermic peak corresponding to the melting of the solid. |

| Decomposition | An exothermic event, likely overlapping with mass loss in TGA. |

Raman Spectroscopy for Structural Fingerprintingnih.govscience-softcon.de

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule, serving as a unique structural "fingerprint." When monochromatic light from a laser interacts with this compound, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), with the frequency of the scattered light being shifted by the vibrational frequencies of the molecule.

The Raman spectrum of this compound would exhibit a series of characteristic peaks corresponding to specific bond vibrations. Key expected vibrational modes include:

C=O stretch: A strong, sharp peak typically in the region of 1670-1690 cm-1 for aromatic ketones.

Aromatic C=C stretches: Multiple peaks in the 1400-1600 cm-1 region, characteristic of the phenyl ring.

S-H stretch: A weak to medium intensity peak around 2550-2600 cm-1, which is a key indicator of the thiol group.

C-S stretch: A peak in the 600-800 cm-1 region.

C-H stretches: Aromatic C-H stretches above 3000 cm-1 and aliphatic C-H stretches from the methylene group just below 3000 cm-1.

The Raman spectrum is highly specific to the molecular structure and can be used for identification, to study conformational changes, and to analyze the effects of intermolecular interactions, such as hydrogen bonding involving the thiol group.

Interactive Data Table: Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm-1) | Intensity |

| S-H Stretch | 2550 - 2600 | Weak-Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch | 1670 - 1690 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

| C-S Stretch | 600 - 800 | Medium |

X-ray Photoelectron Spectroscopy (XPS) for Bonding Characterizationnih.gov

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material thermofisher.com. When the surface of this compound is irradiated with X-rays, photoelectrons are emitted from the core levels of the atoms. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment.

For this compound, high-resolution XPS spectra of the C 1s, O 1s, and S 2p regions would provide detailed information about the chemical bonding.

C 1s Spectrum: The C 1s spectrum would be complex and could be deconvoluted into several peaks representing the different carbon environments: aromatic C-C/C-H bonds (~284.8 eV), the methylene carbon bonded to sulfur (C-S), the carbonyl carbon (C=O) at a higher binding energy (~288-289 eV), and the carbon of the phenyl ring attached to the carbonyl group rsc.orgthermofisher.com.

O 1s Spectrum: The O 1s spectrum would show a primary peak corresponding to the carbonyl oxygen (C=O) at approximately 531-533 eV researchgate.net.

S 2p Spectrum: The S 2p spectrum is particularly informative. For a thiol group (C-S-H), the S 2p3/2 peak is expected to appear around 163-164 eV. This is distinct from oxidized sulfur species like sulfones or sulfonates, which would appear at significantly higher binding energies (166-169 eV) researchgate.net. This allows for the direct confirmation of the presence of the thiol functional group and the assessment of any surface oxidation.

XPS is a powerful tool for confirming the chemical structure and purity of the surface of this compound.

Interactive Data Table: Expected XPS Binding Energies for this compound

| Core Level | Chemical Species | Expected Binding Energy (eV) |

| C 1s | Aromatic C-C, C-H | ~284.8 thermofisher.com |

| C-S | ~285.5 - 286.5 rsc.org | |

| C=O | ~288.0 - 289.0 rsc.org | |

| O 1s | C=O | ~531.0 - 533.0 researchgate.net |

| S 2p3/2 | C-S-H (Thiol) | ~163.0 - 164.0 researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for compounds like 2-Mercapto-1-phenylethanone.

DFT calculations are frequently employed to determine the electronic properties of molecules, which in turn govern their reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons researchgate.net. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity researchgate.netnih.gov.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO mdpi.com. This intramolecular charge transfer is a key aspect of molecular excitability and biological activity mdpi.com. For thioketones, the energy gap between the HOMO and LUMO is generally smaller compared to their ketone counterparts due to the poorer overlap between the p orbitals of sulfur and carbon, a consequence of the greater difference in energy and diffusity of their respective atomic orbitals wikipedia.org.

While specific DFT calculations for this compound are not extensively documented in the literature, studies on analogous molecules like 2-azido-1-phenylethanone have utilized DFT (specifically the B3LYP functional with a 6-311++G(d,p) basis set) to evaluate HOMO and LUMO energies and demonstrate chemical stability researchgate.net. Similarly, DFT studies on various heterocyclic compounds have shown that these calculations can effectively predict reactivity trends mdpi.comrsc.org. From these frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.

Below is an interactive table detailing these important electronic properties and their significance.

| Property | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential | IP | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness | η | (IP - EA) / 2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |

| Electronegativity | χ | (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential | µ | -(IP + EA) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index | ω | µ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines key quantum chemical parameters derivable from DFT calculations that are used to predict molecular reactivity and stability.

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them researchgate.netmdpi.com. By calculating the energy barriers (activation energies) associated with these transition states, researchers can predict the most likely reaction pathways researchgate.netfrontiersin.org.

For a molecule like this compound, DFT could be used to model various reactions, such as its tautomerization (keto-enol and thiol-thione equilibria), oxidation, or its interaction with biological targets. For instance, computational studies on the reaction of other phenylethanone derivatives, such as 2-ethoxy-1-phenylethanone, have successfully used DFT (M06-2X functional) to calculate the energy barriers for reaction pathways, including the formation of diradical intermediates and final products researchgate.net. Similarly, the mechanism of photochemical reactions for related α-N-alkylamino ketones has been investigated, revealing that the reaction proceeds through a triplet state to a singlet intermediate before forming the final product rsc.org.

These computational approaches provide detailed mechanistic insights that are often difficult to obtain through experimental means alone, explaining how factors like substituents can influence reaction rates and outcomes researchgate.netrsc.org.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time nih.gov. By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights into conformational changes, solvent interactions, and the stability of molecular complexes nih.gov.

For this compound, MD simulations could be employed to:

Study Solvation Effects: Analyze how the molecule interacts with solvent molecules, such as water, which can be crucial for understanding its reactivity and solubility. Studies on acetone, for example, have used ab initio MD to show that water molecules actively participate in the keto-enol tautomerism by forming hydrogen-bonded chains that facilitate proton transfer nih.govresearchgate.net.

Investigate Conformational Dynamics: Explore the different shapes (conformations) the molecule can adopt and the energy landscape associated with these changes. This is important for understanding how the molecule might fit into the active site of an enzyme.

Simulate Ligand-Protein Binding: If this compound is being investigated as a potential drug, MD simulations can model its interaction with a target protein. Such simulations can assess the stability of the binding pose predicted by molecular docking, reveal key intermolecular interactions, and help explain the structural basis for its biological activity nih.govnih.govmdpi.com.

MD simulations bridge the gap between static molecular models and dynamic biological processes, providing a more realistic representation of molecular behavior in a complex environment nih.govmdpi.com.

Quantum Chemical Calculations for Understanding Bonding and Stability (General Thioketone Chemistry)